molecular formula C24H19N5O5 B11707596 N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11707596
M. Wt: 457.4 g/mol
InChI Key: LVYPQQBJMWQKGP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a 3-methylphenyl group, a nitrobenzoyl hydrazono moiety, and an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via nitration of benzoyl chloride, followed by reaction with hydrazine to form the hydrazono derivative.

    Coupling Reaction: The final step involves coupling the indole derivative with the nitrobenzoyl hydrazono compound under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the nitrobenzoyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring and nitrobenzoyl group.

    Reduction: Amino derivatives of the nitrobenzoyl group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving hydrazones and indole derivatives.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves interactions with molecular targets such as enzymes or receptors. The hydrazono and indole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • **N-(4-methylphenyl)-2-{(3Z)-3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • **N-(3-chlorophenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Properties

Molecular Formula

C24H19N5O5

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]imino-3-nitrobenzamide

InChI

InChI=1S/C24H19N5O5/c1-15-6-4-8-17(12-15)25-21(30)14-28-20-11-3-2-10-19(20)22(24(28)32)26-27-23(31)16-7-5-9-18(13-16)29(33)34/h2-13,32H,14H2,1H3,(H,25,30)

InChI Key

LVYPQQBJMWQKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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